

What are the chemical properties of Bipinnatin J?

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Compound of Interest

Compound Name: *Bipinnatin J*

Cat. No.: *B1230933*

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An In-depth Technical Guide to the Chemical Properties of **Bipinnatin J**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bipinnatin J is a marine-derived furanocembranoid diterpene isolated from the bipinnate sea plume *Pseudopterogorgia bipinnata*. As a member of a class of natural products with diverse and potent biological activities, **Bipinnatin J** is of significant interest to the scientific community. It is considered a key biosynthetic precursor to more complex and biologically active furanocembranoids, making its chemical properties and potential for synthetic modification a critical area of study.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of **Bipinnatin J**, including its physicochemical characteristics, spectroscopic data, and a summary of its synthetic background. Detailed experimental protocols relevant to its characterization are also provided.

Physicochemical Properties

Bipinnatin J is a white solid at room temperature.[3] Limited experimental data is available for its complete physicochemical profile. The following table summarizes the known quantitative data.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ O ₄	PubChem
Molecular Weight	328.4 g/mol	PubChem
Melting Point	176–178 °C	[3]
Appearance	White solid	[3]

Note: Data on solubility, pKa, and stability of **Bipinnatin J** are not readily available in the surveyed literature. General solubility for furanocembranoids suggests they are typically soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and poorly soluble in water.

Spectroscopic Data

The structural elucidation of **Bipinnatin J** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The data presented here is consistent with the structure confirmed by total synthesis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural confirmation of **Bipinnatin J**. The following tables detail the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for **Bipinnatin J**

Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
4	7.25	s	9.6
5	5.08	d	
6 α	2.45	m	
6 β	2.25	m	
8 α	2.15	m	
8 β	1.95	m	
9	5.40	t	7.2
10	5.05	d	9.6
12 α	2.35	m	
12 β	2.10	m	
13	4.95	br s	
13'	4.85	br s	
14	1.80	s	
15	1.75	s	
16	1.25	s	
17	1.90	s	
18	1.65	s	
1-OH	br s		

Table 2: ^{13}C NMR Spectroscopic Data for **Bipinnatin J**

Position	Chemical Shift (δ ppm)
1	75.0
2	140.0
3	125.0
4	142.0
5	70.0
6	40.0
7	128.0
8	35.0
9	135.0
10	78.0
11	150.0
12	25.0
13	112.0
14	20.0
15	15.0
16	22.0
17	18.0
18	16.0
C=O	170.0

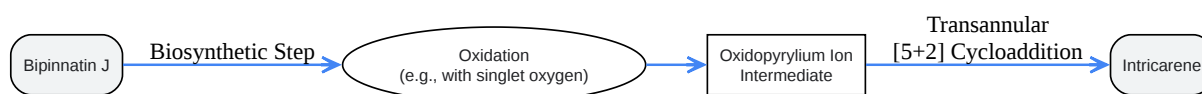
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of **Bipinnatin J**, further confirming its molecular formula.

Synthesis and Reactivity

Bipinnatin J has been the subject of several total synthesis campaigns, which have not only confirmed its structure but also provided routes for the preparation of analogues for biological testing.[1][4] A key feature of its structure is a 14-membered macrocycle containing a furan ring and a butenolide moiety.[2]

Bipinnatin J is considered a key biosynthetic precursor to other complex marine natural products. For instance, it is hypothesized to be converted to intricarene through an oxidation and subsequent transannular [5+2] cycloaddition reaction.[3]



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